molecular formula C13H24N2O2 B2598062 Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate CAS No. 2408938-42-9

Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate

Cat. No.: B2598062
CAS No.: 2408938-42-9
M. Wt: 240.347
InChI Key: DLIVFKGFNUBWLG-GARJFASQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate is a chemical compound with the molecular formula C13H24N2O2. It is related to other compounds such as rac-tert-butyl N-[(4R,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate .

Scientific Research Applications

Synthetic Applications and Structural Analyses

  • The compound serves as an example of a trisubstituted pyrrolidin-2-one, highlighting the importance of its chiral centers in synthetic chemistry. It is utilized in the synthesis of complex molecular structures, where the control of stereochemistry is critical. This underscores its role in the enantioselective synthesis of compounds, where specific chiral centers are required for desired activity or function (Weber et al., 1995).

  • It has been identified as a crucial intermediate for the synthesis of carbocyclic analogues of nucleotides, demonstrating its utility in the development of novel nucleoside analogues for potential therapeutic applications (Ober et al., 2004).

  • The compound is part of the isostructural family of diacetylenes, showcasing its involvement in the formation of structures with unique hydrogen and halogen bonding patterns. This is crucial for understanding molecular interactions and the development of materials with specific physical properties (Baillargeon et al., 2017).

  • Its synthesis and characterization in the context of hydrogen bonding between alkyne CH and carbamate groups have been explored. Such studies are significant for the design of molecules with predictable molecular architectures and the development of materials with tailored properties (Baillargeon et al., 2014).

Advanced Chemical Transformations

  • Research on its derivatives has led to the development of methodologies for the reductive cleavage of aromatic carboxamides, offering a new approach to the regiospecific cleavage of C(O)-N bonds under mild conditions. This facilitates the synthesis of protected amines and demonstrates the compound's role in innovative synthetic strategies (Ragnarsson et al., 2001).

  • Its use in the lithiation of pyridine derivatives highlights its role in the selective functionalization of molecules, providing a pathway for the synthesis of complex molecules from simpler precursors. Such transformations are crucial for the development of new pharmaceuticals and materials (Smith et al., 2013).

  • The compound's role in the construction of organogels that emit strong blue light and can detect volatile acid vapors showcases its potential in the development of sensory materials. This illustrates its applicability in creating new materials for sensing applications (Sun et al., 2015).

Properties

IUPAC Name

tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-9-5-4-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIVFKGFNUBWLG-GARJFASQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]2[C@@H]1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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